molecular formula C15H23N3O2 B1290144 Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate CAS No. 206879-72-3

Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate

Cat. No. B1290144
CAS RN: 206879-72-3
M. Wt: 277.36 g/mol
InChI Key: GCSOXUVISUKQBS-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2 . It is also known as Olaparib Impurity 7, an impurity of Olaparib .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate is characterized by its InChI code: 1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10,16H2,1-3H3 . The molecular weight of the compound is 277.37 .


Chemical Reactions Analysis

The specific chemical reactions involving Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate are not available in the search results .


Physical And Chemical Properties Analysis

Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Anti-Breast Cancer Agents

Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate: has been identified as a potential component in the synthesis of novel NAMPT/PARP1 dual-target inhibitors . These inhibitors are designed to target NAD metabolism, which is crucial for cancer cell survival and growth. In a study, a compound synthesized using tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate exhibited promising inhibitory activities against both NAMPT and PARP1, suggesting its potential as a lead compound for developing anti-breast cancer therapy .

Chemical Synthesis Intermediates

This compound serves as a versatile intermediate in the synthesis of various organic compounds. It has been utilized in the preparation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives have a wide range of applications, including medicinal chemistry and material science .

Material Science

The compound’s derivatives are used as building blocks in material science for creating novel polymers and lipopolymers. These materials can have applications in various fields, including biodegradable materials, drug delivery systems, and responsive surfaces .

Targeted Protein Degradation

A derivative of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate, specifically tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate, has been used as a semi-flexible linker in PROTAC development. PROTACs are molecules designed to target specific proteins for degradation, which is a promising approach in targeted therapy .

Safety and Handling

The safety profile of tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate is also an important aspect of its application in research. It is typically stored in a dark place at room temperature and requires careful handling due to its warning hazard statements, which include causing skin irritation and serious eye irritation .

Mechanism of Action

The mechanism of action of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate is not specified in the search results .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The future directions of Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate are not specified in the search results .

properties

IUPAC Name

tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSOXUVISUKQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624894
Record name tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206879-72-3
Record name tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 1-piperazinecarboxylate (4 g, 21.5 mmol) and 3-fluoronitrobenzene (2.3 ml, 21.5 mmol) in anhydrous NMP (5 ml) was heated to 120° C. for 3 days. After cooling water (25 ml) was added and the mixture was extracted with ethyl acetate (2×10 ml). The organic extract was dried over sodium sulfate and the solvent was removed under reduced pressure. The residue was purified by column-chromatography using successively petroleum ether and a mixture of ethyl acetate and petroleum ether (1:1 v/v) as the eluents. Yield of t-butyl 4-(3-nitrophenyl)-1-piperazinecarboxylate: 1.34 g (20%). This intermediate was quantitatively hydrogenated to 2g in ethanol at ambient pressure using Pd (5% on activated carbon) as the catalyst.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate in EtOH (20 mL) and THF (10 mL) was added Pd/C (500 mg), the mixture was charged with H2 (1 atm) and stirred for 16 h. Pd/C was filtered off, the filtrate was concentrated to give tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate (1.71 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Using the procedure outlined in Example 37 (A), the title compound was prepared from 1-fluoro-3-nitrobenzene (Ig, 7 mmol) and 1-Boc-piperazine (1.9 g, 10 mmol) 1H NMR (400 MHz, CDCl3) δ (ppm): 7.03 (t, J=8.0 Hz, 1H), 6.34 (d, J=8.2 Hz, 1H), 6.23 (m, 2H), 3.62 (br, 2H), 3.53 (m, 4H), 3.07 (m, 2H), 1.47 (s, 9H).
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 37 ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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